BenchChemオンラインストアへようこそ!

Inarigivir

Innate Immunity HBV Pattern Recognition Receptors

Select Inarigivir for its unique dual RIG-I/NOD2 agonism, a mechanism distinct from TLR7 agonists like vesatolimod. This compound retains full activity against NUC-resistant HBV variants (rtL180M/rtM204V, rtM204I, etc.), making it essential for probing resistance-bypass antiviral pathways. Preclinical data confirms combination with tenofovir enhances HBsAg reduction, positioning it as a critical tool for functional cure regimen development. Supplied as a white to off-white solid at ≥98% purity for in vitro and in vivo HBV/immunology research.

Molecular Formula C20H26N7O10PS
Molecular Weight 587.5 g/mol
CAS No. 475650-36-3
Cat. No. B1671813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInarigivir
CAS475650-36-3
SynonymsInarigivir;  ORI-9020;  ORI 9020;  ORI9020;  SB-40;  SB-9000;  SB9000, SB-9000.
Molecular FormulaC20H26N7O10PS
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O
InChIInChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1
InChIKeyLYMICVBGNUEHGE-FUQPUAIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Inarigivir (CAS 475650-36-3): Definitive Pharmacological and Analytical Profile for Investigational Procurement


Inarigivir (ORI-9020, SB-9000) is a dinucleotide small molecule that functions as a dual agonist of the intracellular pattern recognition receptors RIG-I (retinoic acid-inducible gene I) and NOD2 (nucleotide-binding oligomerization domain 2) [1]. This mechanism initiates an innate immune response, providing broad-spectrum antiviral activity against hepatitis B virus (HBV), hepatitis C virus (HCV), and other RNA viruses [1]. The compound is supplied as a white to off-white solid with a molecular weight of 587.5 g/mol and the molecular formula C20H26N7O10PS . It is an investigational agent that reached Phase 2 clinical development for chronic hepatitis B before being discontinued due to safety concerns, and is now exclusively procured for preclinical research applications [2].

Why Inarigivir (475650-36-3) Cannot Be Substituted with Other Innate Immune Agonists in HBV Research


Selecting a compound based solely on a shared therapeutic class, such as 'innate immune agonist' for HBV, carries a high risk of experimental failure due to fundamental differences in molecular target, downstream signaling, and resistance profiles. Inarigivir's mechanism as a RIG-I/NOD2 agonist is distinct from Toll-like receptor (TLR) agonists like vesatolimod (GS-9620, a TLR7 agonist) or ruzotolimod (RO7020531, a TLR7 agonist) [1]. This divergent target engagement leads to different signaling cascades and, critically, differential activity against clinically relevant drug-resistant HBV variants. Specifically, while nucleos(t)ide analogs (NUCs) are ineffective against common HBV polymerase mutants, Inarigivir maintains full activity against these variants . Therefore, substituting Inarigivir with a TLR7 agonist or another in-class candidate would not replicate its specific resistance profile or its unique intracellular antiviral mechanism, which are the very reasons for its continued use in specialized HBV and immunology research.

Quantitative Differentiation of Inarigivir (475650-36-3) Against Key Comparators: A Procurement-Focused Evidence Review


Mechanistic Differentiation: RIG-I/NOD2 Agonist vs. TLR7 Agonists (Vesatolimod and RO7020531)

Inarigivir is a RIG-I and NOD2 agonist, differentiating it from TLR7 agonists like vesatolimod (GS-9620) and RO7020531. While vesatolimod activates TLR7 with an EC50 of 291 nM , Inarigivir's primary mode of action is through the RIG-I pathway, a distinct intracellular sensor of viral RNA . This fundamental difference in target engagement leads to divergent downstream signaling and immune activation profiles.

Innate Immunity HBV Pattern Recognition Receptors

Potent and Broad Activity Against Nucleos(t)ide Analog (NUC)-Resistant HBV Variants

Inarigivir maintains full antiviral activity against a panel of clinically relevant HBV variants resistant to all approved nucleos(t)ide analogues (NUCs), including lamivudine, adefovir, and entecavir . In vitro studies in Huh7 cells demonstrated that Inarigivir treatment resulted in >20% inhibition of HBV DNA replicative intermediates for variants with resistance mutations (rtL180M/rtM204V, rtM204I, rtA181V/rtN236T, rtL180M/rtT184G/rtS202I/rtM204V) compared to untreated controls . This is a key advantage over NUCs, which lose efficacy against these variants.

Drug Resistance HBV Antiviral Activity

In Vivo Efficacy: Liver-Specific HBV DNA Reduction in Transgenic Mouse Model

In a transgenic mouse model expressing HBV, intraperitoneal administration of Inarigivir at 100 mg/kg/day for 14 days resulted in a statistically significant reduction of viral DNA specifically in the liver (P ≤ 0.001) . This effect was comparable to that of the positive control, adefovir dipivoxil (10 mg/kg/day) . Notably, this liver-specific effect occurred without a significant reduction in serum HBV DNA, liver HBV RNA, or serum HBeAg and HBsAg levels . The minimal effective dose was determined to be between 0.5 and 1.6 mg/kg/day .

HBV In Vivo Pharmacology Antiviral Efficacy

Clinical Pharmacodynamic Enhancement: HBsAg Reduction with NUC Combination Therapy

In a Phase 2 clinical trial, the combination of low-dose Inarigivir (50 mg) with the nucleoside analog Vemlidy (tenofovir alafenamide, TAF) demonstrated enhanced HBsAg reduction compared to either agent alone. At 12 weeks, 7 of 30 patients (23.3%) in the combination arm achieved an HBsAg reduction of ≥0.5 log₁₀ IU/mL from baseline [1]. This response rate was significantly higher than that observed with Inarigivir 50 mg monotherapy in a prior Phase 2 trial, where only 1 of 14 patients (7.1%) met the same endpoint [1]. The combination was also superior to Vemlidy monotherapy, where 3 of 12 patients (25%) were responders, but this dropped to 1 of 10 (10%) when excluding patients with pre-existing ALT flares [1].

Clinical Trials HBV Combination Therapy

Analytical and Formulation Specifications for Consistent In Vitro and In Vivo Research

For reliable experimental outcomes, Inarigivir (CAS 475650-36-3) is supplied with defined analytical specifications. Typical commercial preparations offer a purity of ≥98% as determined by HPLC, with H-NMR spectra consistent with the expected molecular structure . Its solubility is well-characterized, showing high solubility in DMSO at 200 mg/mL (340.43 mM) with ultrasonic assistance . For in vivo studies, it has a validated solubility of ≥ 2.5 mg/mL (4.26 mM) in a specific formulation (5% DMSO >> 95% (20% SBE-β-CD in saline)) . This contrasts with the solubility profile of its prodrug, Inarigivir soproxil (SB9200, CAS 942123-43-5), which is formulated differently (e.g., ≥5 mg/mL in 10% DMSO + 90% Corn Oil) [1].

Solubility Analytical Chemistry Formulation

Recommended Research Applications for Inarigivir (475650-36-3) Based on Empirical Evidence


Investigating Antiviral Strategies Against NUC-Resistant HBV

Based on evidence showing Inarigivir's retained activity against a panel of NUC-resistant HBV variants , this compound is uniquely suited for in vitro and in vivo studies aimed at overcoming drug resistance. Researchers can use Inarigivir to probe alternative antiviral mechanisms that bypass polymerase mutations, making it an ideal tool for developing next-generation combination therapies for patients who have failed standard NUC treatment.

Elucidating RIG-I and NOD2-Mediated Innate Immune Signaling in Hepatocytes

Given its well-defined mechanism as a dual RIG-I/NOD2 agonist [1], Inarigivir serves as a specific chemical probe to dissect the contributions of these intracellular pattern recognition receptors to antiviral immunity in the liver. This is distinct from studies using TLR7 agonists like vesatolimod (GS-9620) or RO7020531 , allowing for pathway-specific interrogation of interferon and cytokine responses in relevant cell types such as Huh7 cells or primary human hepatocytes.

Modeling Combination Immunotherapy with Nucleos(t)ide Analogues for HBV Functional Cure

Preclinical and clinical data demonstrate that combining Inarigivir with NUCs like tenofovir enhances HBsAg reduction beyond what is achievable with NUC monotherapy [2]. This application is critical for researchers developing and validating novel combination regimens aimed at achieving a functional cure for chronic HBV, which requires both potent suppression of viral replication and the induction of a host immune response to clear the infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inarigivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.